molecular formula C17H20N2O4 B6068947 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6068947
M. Wt: 316.35 g/mol
InChI Key: ZCKWWAPIRNIAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one, also known as AG-120 or Ivosidenib, is a small molecule inhibitor that targets the mutant isocitrate dehydrogenase-1 (IDH1) enzyme. This compound has been extensively studied for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML) and glioma.

Mechanism of Action

2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one selectively inhibits mutant IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. Mutant IDH1 enzyme catalyzes the conversion of isocitrate to 2-HG, which is a potent inhibitor of various cellular processes. The decrease in 2-HG levels leads to the restoration of normal cellular differentiation and decreased proliferation in cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to selectively inhibit mutant IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-HG. This decrease in 2-HG levels has been associated with the restoration of normal cellular differentiation and decreased proliferation in cancer cells. In clinical studies, 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to be well-tolerated, with no significant adverse events reported.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is its selective inhibition of mutant IDH1 enzyme, which makes it a promising therapeutic agent for various cancers. However, one of the limitations of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one is its potential off-target effects, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One of the potential future directions is the development of combination therapies that target multiple pathways in cancer cells. Another potential future direction is the development of biomarkers that can predict the response to 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one in various cancers.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the key intermediate, which is further reacted with 7-methyl-1,5-diazabicyclo[4.3.0]non-5-ene to yield 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one.

Scientific Research Applications

2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications in various cancers, including AML and glioma. In preclinical studies, 2-(1,3-benzodioxol-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to selectively inhibit mutant IDH1 enzyme, leading to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG). This decrease in 2-HG levels has been associated with the restoration of normal cellular differentiation and decreased proliferation in cancer cells.

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-18-7-2-5-17(16(18)21)6-8-19(10-17)15(20)12-3-4-13-14(9-12)23-11-22-13/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWWAPIRNIAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.